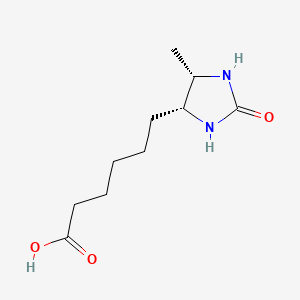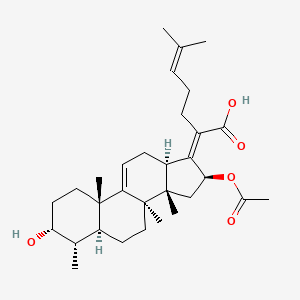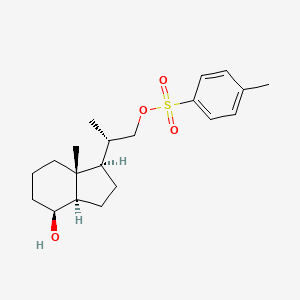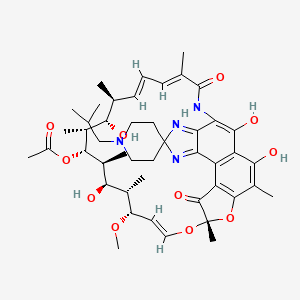
d-Desthiobiotin
Descripción general
Descripción
Aplicaciones Científicas De Investigación
d-Desthiobiotin has several scientific research applications, including:
Biochemistry: It is used as a substrate in studies of biotin biosynthesis and enzyme mechanisms.
Molecular Biology: This compound is employed in affinity purification techniques, where it is used to tag proteins for isolation and analysis.
Industrial Biotechnology: This compound is used in the production of biotin and biotinylated compounds for various applications, including nutritional supplements and diagnostic assays.
Mecanismo De Acción
Target of Action
d-Desthiobiotin primarily targets Strep•Tag II proteins . These proteins are bound to the biotin-binding site of Strep•Tactin resins . Strep•Tag II proteins are a part of the Strep-tag system, which is widely used for protein purification.
Mode of Action
This compound interacts with its targets by providing a gentle elution of Strep•Tag II proteins from the biotin-binding site of Strep•Tactin resins . It is an analog of biotin and a non-sulfur metabolite and a biotin precursor . It displays lower binding towards biotin-binding proteins when compared to biotin .
Biochemical Pathways
This compound is the primary precursor of biotin and plays a crucial role in the biotin biosynthetic pathway . The last enzymatic reaction in this pathway converts desthiobiotin to biotin via the biotin synthase (BioB) . Biotin-dependent enzymes catalyze carboxylation reactions, such as pyruvate carboxylase, propionyl-CoA carboxylase, acetyl-CoA carboxylase, or β-methylcrotonyl-CoA carboxylase . These reactions are involved in gluconeogenesis, fatty acid synthesis, and amino acid catabolism .
Pharmacokinetics
It is known that this compound is offered as a lyophilized powder for preparation of elution buffer . It is generally used at 2.5 mM concentration in a buffer compatible with the recombinant target protein .
Result of Action
The primary result of this compound’s action is the elution of Strep•Tag II proteins from the biotin-binding site of Strep•Tactin resins . This allows for the purification of these proteins, which can then be used for various biochemical applications.
Action Environment
Environmental factors can influence the action of this compound. For instance, the pH of the buffer used can affect the efficiency of protein elution . A slightly alkaline environment is recommended for efficient dissociation . Furthermore, the storage temperature can impact the stability of this compound, with a recommended storage temperature of 2-8°C .
Análisis Bioquímico
Biochemical Properties
Dethiobiotin participates in the antepenultimate and penultimate steps of biotin synthesis . It interacts with enzymes such as Diaminopelargonic Acid Aminotransferase (DAPA-AT) and Dethiobiotin Synthetase (DTBS), which are crucial for biotin synthesis . These interactions involve the transfer of the DAPA intermediate from the DAPA-AT active site to the DTBS active site .
Cellular Effects
Dethiobiotin influences cellular function by participating in the synthesis of biotin . Biotin, in turn, is known to regulate gene expression and is involved in crucial metabolic processes such as fatty acid and carbohydrate metabolism . Therefore, dethiobiotin indirectly impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of dethiobiotin involves its conversion to biotin. This process is catalyzed by the enzyme biotin synthase . The conversion involves the insertion of a sulfur atom into dethiobiotin via a radical-based mechanism .
Metabolic Pathways
Dethiobiotin is involved in the metabolic pathway of biotin synthesis . It interacts with enzymes such as DAPA-AT and DTBS in this process . The effects on metabolic flux or metabolite levels would be related to its role in biotin synthesis.
Subcellular Localization
In Arabidopsis, the enzyme that catalyzes the reactions involving dethiobiotin in biotin synthesis is targeted to mitochondria , suggesting that dethiobiotin may also be localized in this organelle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
d-Desthiobiotin can be synthesized through several chemical routes. One common method involves the reaction of 7,8-diaminononanoic acid (DAPA) with carbon dioxide in the presence of ATP and divalent cations, catalyzed by the enzyme dethiobiotin synthase . The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of dethiobiotin often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the enzymes required for dethiobiotin synthesis. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield . The product is then extracted and purified using various chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
d-Desthiobiotin undergoes several types of chemical reactions, including:
Carboxylation: The conversion of DAPA to dethiobiotin involves the carboxylation of the substrate.
Cyclization: The formation of the ureido ring in dethiobiotin is a key step in its synthesis.
Common Reagents and Conditions
Major Products
The primary product of these reactions is dethiobiotin itself, which is subsequently converted to biotin by biotin synthase .
Comparación Con Compuestos Similares
d-Desthiobiotin is similar to other biotin intermediates, such as 7,8-diaminononanoic acid (DAPA) and biotin itself. it is unique in its role as the immediate precursor to biotin in the biosynthesis pathway . Unlike biotin, which is a fully functional coenzyme, dethiobiotin requires further modification to become biologically active .
List of Similar Compounds
- 7,8-Diaminononanoic acid (DAPA)
- Biotin (Vitamin B7)
- Desthiobiotin (a modified form of biotin used in affinity purification)
Propiedades
IUPAC Name |
6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTOLBMXDDTRRT-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876136 | |
| Record name | Desthiobiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193703 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
533-48-2, 636-20-4 | |
| Record name | Desthiobiotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desthiobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desthiobiotin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dethiobiotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desthiobiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESTHIOBIOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U5JB52KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DESTHIOBIOTIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64P0B487B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157 °C | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B1147276.png)

![(1R,3S)-3-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]cyclohexan-1-ol](/img/structure/B1147286.png)
![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)





